molecular formula C3H3N3S2 B12360682 4-Methyl-1,2,4-triazole-3,5-dithione

4-Methyl-1,2,4-triazole-3,5-dithione

Cat. No.: B12360682
M. Wt: 145.21 g/mol
InChI Key: TZTVMAAOLDLXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C3H5N3S2. It is characterized by a triazole ring substituted with a methyl group and two thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . Another method includes the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions .

Industrial Production Methods: Industrial production of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which enhance its reactivity compared to similar compounds with only one thiol group. This increased reactivity makes it more effective in applications such as corrosion inhibition and enzyme inhibition .

Properties

Molecular Formula

C3H3N3S2

Molecular Weight

145.21 g/mol

IUPAC Name

4-methyl-1,2,4-triazole-3,5-dithione

InChI

InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3

InChI Key

TZTVMAAOLDLXPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.